REACTION_CXSMILES
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[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:3]=1N.N([O-])=O.[Na+].[I-:16].[K+]>Cl.O>[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-:11])=[O:10])[C:3]=1[I:16] |f:1.2,3.4|
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC1=C(N)C(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
Cl
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Name
|
|
Quantity
|
0.68 g
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Type
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reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
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Smiles
|
O
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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cooled in an ice bath
|
Type
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STIRRING
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Details
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The resulting orange mixture was stirred at room temperature overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
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Then it was extracted with ethyl acetate
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Type
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WASH
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Details
|
washed with 10% aqueous sodium hydroxide solution (50 mL) solution
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Type
|
WASH
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Details
|
Organic layer was washed with saturated aqueous sodium chloride solution
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Name
|
|
Type
|
product
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Smiles
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ClC1=C(C(=CC=C1)[N+](=O)[O-])I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |